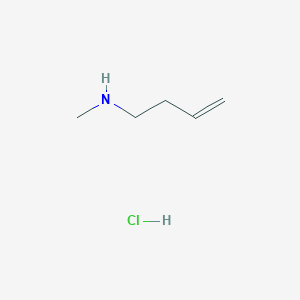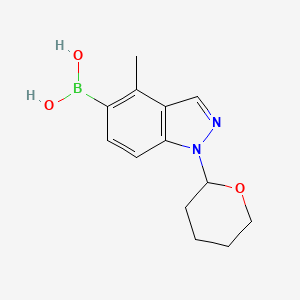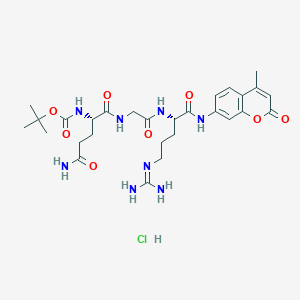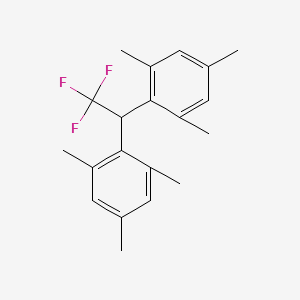
2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane
Overview
Description
2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane is an organic compound characterized by its unique structure, which includes two 1,3,5-trimethylphenyl groups and a trifluoromethyl group attached to a central ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane typically involves the reaction of 1,3,5-trimethylbenzene with a trifluoromethylating agent under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and chemical resistance.
Biology and Medicine: Investigated for potential use in drug development due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane exerts its effects depends on the specific application. In organic synthesis, its reactivity is influenced by the electron-withdrawing trifluoromethyl group, which can stabilize intermediates and transition states. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding or hydrophobic effects.
Comparison with Similar Compounds
2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trichloroethane: Similar structure but with chlorine atoms instead of fluorine.
2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoropropane: Similar structure but with an additional carbon in the backbone.
Uniqueness: 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation.
Properties
IUPAC Name |
1,3,5-trimethyl-2-[2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3/c1-11-7-13(3)17(14(4)8-11)19(20(21,22)23)18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBMPNZABNDPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C2=C(C=C(C=C2C)C)C)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


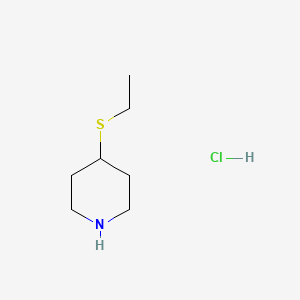
![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)
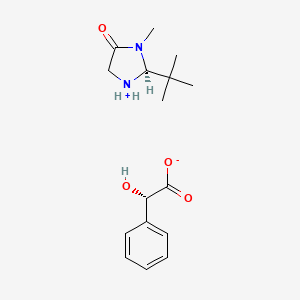

![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)
![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)
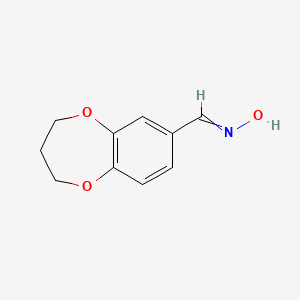
![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)
